REACTION_CXSMILES
|
[C:1]1(=O)NC(=O)C=C1.[O:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[OH2:20].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[C:12]([O:8][CH2:9][CH2:19][O:18][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15])(=[O:20])[C:11]([CH3:10])=[CH2:1] |f:3.4.5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(N1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
potassium persulfate water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
monomer ( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a monomer mixture
|
Type
|
CUSTOM
|
Details
|
The particulates formed
|
Type
|
CUSTOM
|
Details
|
The same reaction
|
Type
|
ADDITION
|
Details
|
by adding the
|
Type
|
ADDITION
|
Details
|
is/are added
|
Type
|
ADDITION
|
Details
|
can be added
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=O)NC(=O)C=C1.[O:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[OH2:20].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[C:12]([O:8][CH2:9][CH2:19][O:18][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15])(=[O:20])[C:11]([CH3:10])=[CH2:1] |f:3.4.5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(N1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
potassium persulfate water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
monomer ( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a monomer mixture
|
Type
|
CUSTOM
|
Details
|
The particulates formed
|
Type
|
CUSTOM
|
Details
|
The same reaction
|
Type
|
ADDITION
|
Details
|
by adding the
|
Type
|
ADDITION
|
Details
|
is/are added
|
Type
|
ADDITION
|
Details
|
can be added
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |